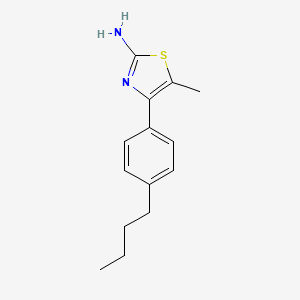

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2S/c1-3-4-5-11-6-8-12(9-7-11)13-10(2)17-14(15)16-13/h6-9H,3-5H2,1-2H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFRQNABFFOQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 4-butylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired thiazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring or the butylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features, physical properties, and applications of 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine with its analogs:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, F, NO₂) enhance polarity and may improve binding to biological targets (e.g., antibacterial activity in 5-(4-chloro-2-fluorobenzyl)-1,3-thiazol-2-amine). The 5-methyl group in the target compound adds steric hindrance, which may improve metabolic stability compared to unmethylated analogs like 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.

Biological Activity

4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial , anticancer , and antifungal properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities, combined with a butylphenyl moiety that enhances its lipophilicity. This structural arrangement potentially facilitates better interaction with biological membranes and targets within cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole ring can modulate enzyme activity and interfere with essential metabolic pathways in microorganisms and cancer cells. For instance, it may induce apoptosis in cancer cells by targeting critical signaling pathways or inhibit microbial growth by disrupting metabolic processes essential for survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound could be effective against resistant strains .

Anticancer Properties

The anticancer potential of this compound is notable, with studies demonstrating cytotoxic effects against several cancer cell lines. For example, it has been observed to reduce cell viability significantly in breast cancer (MCF7) and lung cancer (NCI-H522) cell lines. The compound's mechanism involves inducing apoptosis through the modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the butyl group in this compound enhances its biological activity compared to derivatives lacking this group. For instance:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 4-(4-Methylphenyl)-5-methyl-1,3-thiazol-2-amine | Methyl instead of butyl | Lower antimicrobial activity |

| 4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine | Chlorine substituent | Enhanced anticancer effects |

The butyl group contributes to increased lipophilicity, improving membrane penetration and overall bioavailability.

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that derivatives of thiazole compounds exhibited inhibition rates between 58% and 66% against A. niger, indicating strong antifungal activity .

- Cytotoxicity Tests : In vitro tests showed that this compound reduced cell viability below 20% in various cancer cell lines, highlighting its potential as an anticancer agent .

- Mechanistic Insights : Research into the mechanisms revealed that the compound acts as a negative allosteric modulator on certain receptors involved in cancer progression, which may explain its efficacy against tumor cells .

Q & A

Q. What are the established synthetic routes for 4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves cyclization reactions between substituted phenyl precursors and thiazole intermediates. Key steps include:

- Thiazole ring formation : Reacting 4-(4-butylphenyl)-thioamide derivatives with α-halo ketones (e.g., chloroacetone) under basic conditions (e.g., KOH/EtOH) to form the thiazole core .

- Amination : Introducing the amine group at position 2 via nucleophilic substitution or condensation with thiourea derivatives.

- Optimization strategies :

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Answer:

Q. What are the key physicochemical properties influencing its biological activity?

Answer:

- Lipophilicity (LogP) : ~3.2 (calculated), enabling membrane permeability .

- Solubility : Limited in water (<0.1 mg/mL), but soluble in DMSO (>10 mg/mL) for in vitro assays .

- pKa : ~7.4 (amine group), enhancing bioavailability at physiological pH .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Answer:

- Substituent modifications :

- Biological assays :

- IC₅₀ determination : Compare activity against targets (e.g., dopamine receptors) using radioligand binding assays .

- ADMET profiling : Assess hepatic microsome stability and CYP450 inhibition to prioritize candidates .

Q. Example SAR table :

| Derivative | R Group | IC₅₀ (nM) | LogP | Microsomal Stability (%) |

|---|---|---|---|---|

| Parent | Butyl | 120 | 3.2 | 45 |

| Derivative 1 | Propyl | 150 | 2.8 | 60 |

| Derivative 2 | 4-F-phenyl | 85 | 3.5 | 50 |

Q. How can conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Answer:

- Standardize assay conditions :

- Use consistent cell lines (e.g., HEK293 for dopamine receptor studies) .

- Control for solvent effects (e.g., DMSO ≤0.1% v/v).

- Validate target engagement :

- SPR (Surface Plasmon Resonance) : Confirm direct binding to receptors .

- Knockout models : Use CRISPR-Cas9 to eliminate off-target effects.

- Meta-analysis : Pool data from independent studies to identify trends (e.g., higher potency in neuronal vs. non-neuronal cells) .

Q. What computational approaches are effective for predicting binding modes and optimizing interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding to dopamine D2/D3 receptors, focusing on hydrophobic pockets accommodating the butylphenyl group .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR modeling : Use descriptors like polar surface area and H-bond donors to correlate with bioavailability .

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Answer:

- High-resolution X-ray diffraction : Refine structures using SHELXL to resolve torsional angles (e.g., dihedral angle between thiazole and phenyl rings: 15–25°) .

- Twinned data analysis : Apply SHELXPRO to correct for crystal twinning artifacts .

- Comparative studies : Overlay crystal structures of analogs (e.g., 4-tert-butylphenyl derivatives) to identify conserved motifs .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.